3-Ethyl-3-methyloxan-4-one

Description

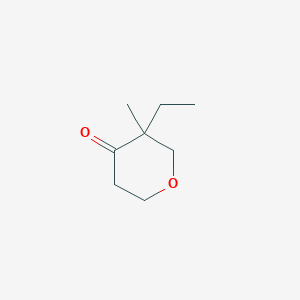

3-Ethyl-3-methyloxan-4-one is a six-membered cyclic ketone (oxane/tetrahydropyran) with ethyl and methyl substituents at the 3-position and a ketone group at the 4-position (Figure 1). This compound is primarily utilized as a building block in organic synthesis, particularly for developing pharmaceuticals and agrochemicals due to its rigid cyclic framework and functional versatility . It is commercially available in quantities ranging from 50 mg to 500 mg, with pricing reflecting its niche applications in research (€667–€1,863) .

Figure 1: Structure of this compound.

Properties

IUPAC Name |

3-ethyl-3-methyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-8(2)6-10-5-4-7(8)9/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMKJSHONREFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COCCC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-3-methyloxan-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-ethyl-3-methyl-1,5-pentanediol with an acid catalyst can yield this compound through intramolecular cyclization .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This typically includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-methyloxan-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone oxygen is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-Ethyl-3-methyloxan-4-one has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound is used in the production of fine chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Ethyl-3-methyloxan-4-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as a substrate for enzymes, leading to the formation of various metabolites. The exact pathways and targets depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Ketones: Substituent Effects

3-Methyloxan-4-one

A structural analog lacking the ethyl group, 3-methyloxan-4-one, exhibits reduced steric hindrance and lower molecular weight (C₆H₁₀O₂ vs. C₈H₁₄O₂).

Cyclopentenone Derivatives (e.g., 3-Ethyl-4-methoxy-2-oxo-cyclopent-3-enyl acetate)

Cyclopentenones, such as those synthesized via enzymatic methods (), feature a five-membered ring with conjugated double bonds. Compared to 3-ethyl-3-methyloxan-4-one:

- Reactivity: Cyclopentenones undergo Michael additions due to α,β-unsaturated ketone systems, whereas the saturated oxane ring in this compound is less reactive toward nucleophiles.

- Stability: The six-membered oxane ring is more conformationally stable, reducing ring strain compared to cyclopentenones .

Linear Ketones: 4-Ethylhexan-3-one

4-Ethylhexan-3-one (CAS 6137-12-8) is a linear aliphatic ketone. Key differences include:

- Boiling Point : Linear ketones typically have lower boiling points than cyclic analogs due to weaker intermolecular forces. For example, 4-ethylhexan-3-one likely boils below 200°C, while this compound may exceed this due to ring rigidity.

- Toxicity : Linear ketones like 4-ethylhexan-3-one require stringent handling (e.g., ventilation, protective gear) due to flammability and respiratory hazards . Similar precautions are advisable for this compound, though specific toxicity data remains sparse.

Data Tables

Table 1: Structural and Physical Properties

| Property | This compound | 3-Methyloxan-4-one | 4-Ethylhexan-3-one |

|---|---|---|---|

| Molecular Formula | C₈H₁₄O₂ | C₆H₁₀O₂ | C₈H₁₆O |

| Molecular Weight (g/mol) | 142.20 | 114.14 | 128.21 |

| Ring Size | 6-membered | 6-membered | N/A (linear) |

| Key Functional Groups | Cyclic ketone | Cyclic ketone | Aliphatic ketone |

Biological Activity

3-Ethyl-3-methyloxan-4-one, a compound with potential biological activity, has garnered interest in various fields, including medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxanone structure, which contributes to its biological activity. The molecular formula is C₇H₁₄O₂, indicating the presence of a ketone functional group within a cyclic ether.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against gram-positive and gram-negative bacteria, suggesting it could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways related to cell survival and proliferation. Specific studies have reported that this compound can inhibit the growth of certain cancer cell lines, although further research is necessary to understand its full potential and mechanisms .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in critical signaling pathways. This interaction may lead to alterations in gene expression and cellular responses that promote apoptosis in cancer cells or inhibit bacterial growth.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in controlled laboratory settings. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating its potential as a broad-spectrum antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Study 2: Anticancer Activity

In a separate study focusing on the anticancer effects, this compound was tested on human cancer cell lines, including breast and colon cancer cells. The results indicated a dose-dependent decrease in cell viability.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 30 |

| HT-29 (Colon Cancer) | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.